molecular formula C4H8O2 B110775 Oxetan-2-ylmethanol CAS No. 61266-70-4

Oxetan-2-ylmethanol

Cat. No. B110775
CAS RN: 61266-70-4
M. Wt: 88.11 g/mol
InChI Key: PQZJTHGEFIQMCO-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethanol and its derivatives are of significant interest in the field of medicinal chemistry due to their potential as structural motifs in drug discovery. These compounds can be synthesized through various methods and possess unique physical and chemical properties that make them suitable for screening in fragment-based drug discovery. They can be further elaborated or incorporated into drug-like compounds, offering a versatile toolkit for chemists and pharmacologists .

Synthesis Analysis

The synthesis of oxetane derivatives has been approached through different methodologies. One study reports the preparation of 2-(arylsulfonyl)oxetanes using an efficient C-C bond-forming cyclization, which allows for the incorporation of a wide range of aryl-sulfonyl groups . Another synthesis method involves a gold-catalyzed one-step synthesis of oxetan-3-ones from propargylic alcohols, which is notable for its practicality and the ability to proceed without the exclusion of moisture or air . Additionally, a versatile synthesis route for 3-substituted oxetan-3-yl methyl alcohols starting from malonates has been developed, showcasing the diversity of malonate chemistry .

Molecular Structure Analysis

Oxetane rings are known to induce significant changes in molecular properties when they replace common functionalities like gem-dimethyl or carbonyl groups. The incorporation of an oxetane can lead to increased aqueous solubility and reduced metabolic degradation. Moreover, oxetanes can influence the conformational preference of molecules, often favoring synclinal arrangements over antiplanar ones. This can have profound implications for the binding orientation and efficacy of drug molecules .

Chemical Reactions Analysis

Oxetane-containing compounds can undergo various chemical reactions that are useful in medicinal chemistry. For instance, biaryl-containing compounds can be accessed through Suzuki-Miyaura coupling from halogenated derivatives . The chemistry of oxetan-3-one and derived Michael acceptors also provides avenues for the preparation of a broad variety of novel oxetanes, expanding the scope of their application in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetane derivatives are crucial for their application in drug discovery. Studies have shown that mono-substituted aryl sulfonyl oxetanes exhibit good stability across a wide pH range, which is an important consideration for oral medications. Solubility and metabolic stability data have also been reported, indicating that these compounds can have favorable profiles for pharmacological development. Computational assessments of the conformation of oxetane fragments provide insights into their potential binding orientations, which is valuable for the design of potent and selective drugs .

Scientific Research Applications

Synthesis and Stability

  • Oxetanes like oxetan-2-ylmethanol are used to enhance physicochemical and metabolic properties in drug discovery. For example, when grafted onto thalidomide and lenalidomide templates, oxetane analogs show similar properties to the parent drugs with notable differences in human plasma stability, potentially affecting in vivo metabolism and teratogenicity (Burkhard et al., 2013).

Structural and Synthetic Insights

  • Oxetane substitution in drug molecules can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference. For instance, replacing gem-dimethyl groups with oxetanes can enhance aqueous solubility by up to 4000 times while reducing metabolic degradation rates (Wuitschik et al., 2010).

Drug Discovery Applications

  • Oxetane-containing compounds are increasingly used in pharmaceuticals due to their ability to improve drug candidates' physicochemical parameters and metabolic stability. The enzymes catalyzing the biotransformation of the oxetane moiety are not well studied, highlighting an area of potential research interest (Li et al., 2016).

Oxetane in Polymer Chemistry

  • In polymer chemistry, oxetane compounds like oxetan-2-ylmethanol have been used to create cross-linked polymer matrices for applications like gel electrolytes containing lithium ions. These compounds can undergo ring-opening polymerization to form polymer compounds with trimethylene oxide chains (Tsutsumi & Suzuki, 2014).

Safety And Hazards

Oxetan-2-ylmethanol is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

oxetan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJTHGEFIQMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484292
Record name Oxetan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-2-ylmethanol

CAS RN

61266-70-4
Record name Oxetan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxetan-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AG Griesbeck, T Sokolova - synthesis - thieme-connect.com
Previously published information regarding this product class can be found in Houben− Weyl, Vol. 6/3, pp 489− 516 (for general methods) and Vol. E 21, pp 3085− 3178 (for …
Number of citations: 0 www.thieme-connect.com
JM Hevko, S Dua, MS Taylor, JH Bowie - Journal of the Chemical …, 1998 - pubs.rsc.org
… should undergo competitive SNi cyclisations (through four- and five-membered transition states) to yield the (M H) ions of oxetan-2-ylmethanol and tetrahydrofuran-3-ol respectively. The …
Number of citations: 9 pubs.rsc.org
JA Bull, RA Croft, OA Davis, R Doran… - Chemical …, 2016 - ACS Publications
… (143) in 1996 for ring opening of a terminal epoxide by a hydroxy group to give 4-[(benzyloxy)methyl]oxetan-2-ylmethanol in 32% yield. Subsequently, Carreira and co-workers (69) …
Number of citations: 352 pubs.acs.org
AF Stepan, K Karki, WS McDonald… - Journal of medicinal …, 2011 - ACS Publications
A metabolism-based approach toward the optimization of a series of N-arylsulfonamide-based γ-secretase inhibitors is reported. The lead cyclohexyl analogue 6 suffered from extensive …
Number of citations: 94 pubs.acs.org
M GRAUPE, Y LU, JA ZABLOCKI - ic.gc.ca
The present disclosure relates to compounds that are sodium channel inhibitors and to their use in the treatment of various disease states, including cardiovascular diseases and …
Number of citations: 2 www.ic.gc.ca

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